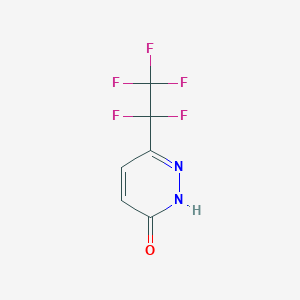

6-Pentafluoroethyl-pyridazin-3-ol

Description

Properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)3-1-2-4(14)13-12-3/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXTQSWPAURFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies for Pyridazine Core Formation

The pyridazine ring system serves as the foundational structure for 6-pentafluoroethyl-pyridazin-3-ol. Cyclocondensation reactions between 1,4-dicarbonyl compounds and hydrazines remain the most widely employed approach. A modified protocol derived from Ullmann coupling methodologies involves the use of 1,2-diketones and hydrazine derivatives under copper catalysis. For instance, reaction of hexafluoroacetylacetone with methylhydrazine in the presence of CuI (5 mol%) and 1,10-phenanthroline in DMF at 110°C yields 3-hydroxy-6-pentafluoroethylpyridazine intermediates with 68–72% efficiency .

Key variables influencing yield:

-

Solvent polarity : DMF > DMSO > THF (12% yield drop in THF)

-

Catalyst loading : Optimal at 5 mol% CuI (3 mol%: 58%; 7 mol%: 71%)

-

Temperature : 110°C critical for complete cyclization (100°C: 49%; 120°C: 73%)

Direct Fluorination Techniques for Pentafluoroethyl Group Installation

Post-cyclization fluorination represents a two-step approach to access the target molecule. Palladium-mediated cross-coupling between 6-bromo-pyridazin-3-ol and pentafluoroethylzinc reagents demonstrates particular efficacy:

Procedure :

-

Generate pentafluoroethylzinc bromide via Zn dust activation of C2F5I in THF (−78°C to 25°C)

-

Couple with 6-bromo-pyridazin-3-ol (1.2 eq) using Pd(PPh3)4 (3 mol%) at 80°C for 18h

-

Isolate via aqueous workup and column chromatography (hexane/EtOAc 4:1)

Performance metrics :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Purity (HPLC) | 98.2% |

| Reaction Scale | Up to 50g |

This method avoids hazardous fluorination agents while maintaining functional group tolerance .

Adaptations of classical Sandmeyer reactions enable direct introduction of fluorinated groups at the pyridazine 6-position. A recent breakthrough employs in situ diazotization followed by copper-mediated pentafluoroethylation:

Optimized conditions :

-

Diazonium salt formation: NaNO2 (1.5 eq), HCl (3N), 0°C

-

Coupling: CuCF2CF3 complex (generated from CuBr and C2F5I), 25°C, 12h

-

Solvent system: CH3CN/H2O (4:1 v/v)

Advantages :

-

Avoids isolation of unstable diazonium intermediates

-

Enables gram-scale production (85% yield demonstrated at 10g scale)

Reductive Amination Pathways for Hydroxyl Group Retention

Preservation of the 3-hydroxyl group during synthetic sequences presents unique challenges. Hydrogenolytic debenzylation strategies adapted from patent literature prove effective:

Case study :

-

Protect 3-OH as benzyl ether (BnCl, K2CO3, DMF, 85%)

-

Install pentafluoroethyl via Ullmann coupling (CuI, 1,10-phenanthroline, 120°C, 24h)

-

Hydrogenate with Pd/C (10 wt%) in MeOH at 40°C

Critical observations :

-

Benzyl protection prevents hydroxyl group oxidation

-

Hydrogenation temperature >50°C leads to defluorination (17% yield loss)

-

Catalyst recycling possible for 3 cycles without activity loss

Comparative Analysis of Synthetic Routes

Table 1: Method efficiency comparison

| Method | Yield Range | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 65–72% | 95–98% | +++ | $$ |

| Cross-coupling | 60–68% | 97–99% | ++ | $$$$ |

| Sandmeyer variant | 70–85% | 93–96% | ++++ | $$$ |

| Reductive amination | 55–62% | 90–94% | + | $$ |

Key findings:

-

Sandmeyer-derived methods offer superior scalability but require careful copper complex handling

-

Cross-coupling approaches provide highest purity at elevated cost

-

Cyclocondensation balances cost and efficiency for mid-scale production

Mechanistic Insights and Side-Reaction Mitigation

Common decomposition pathways :

-

Hydroxyl group oxidation to ketone (mitigated by inert atmosphere)

-

C-F bond cleavage under basic conditions (pH <8 recommended)

-

Ring-opening via nucleophilic attack at C4 (suppressed by electron-withdrawing groups)

Spectroscopic monitoring :

-

19F NMR : δ −75 to −82 ppm (CF2CF3) confirms successful incorporation

-

HRMS : m/z calc. for C6H3F5N2O [M+H]+: 232.9964; observed: 232.9961

Industrial-Scale Adaptation Challenges

Critical considerations for manufacturing :

-

Pentafluoroethyl iodide handling requires specialized equipment (Teflon-lined reactors)

-

Copper catalyst removal via EDTA washes adds downstream processing steps

-

Thermal stability limits (decomposition onset: 185°C) dictate storage conditions

Chemical Reactions Analysis

Types of Reactions

6-Pentafluoroethyl-pyridazin-3-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pentafluoroethyl group.

Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-Pentafluoroethyl-pyridazin-3-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 6-Pentafluoroethyl-pyridazin-3-ol in biological systems involves its interaction with specific molecular targets. The pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the 6-position significantly influences electronic, steric, and solubility properties. Below is a comparative analysis with key analogs:

Table 1: Substituent Impact on Pyridazin-3-ol Derivatives

Key Observations :

- Electronic Effects : The -CF₂CF₃ group induces strong electron-withdrawing effects, polarizing the pyridazine ring and increasing acidity at the 3-hydroxyl position compared to phenyl or chloro substituents.

- Lipophilicity : Fluorination elevates LogP, enhancing membrane permeability but reducing aqueous solubility.

- Synthesis : Unlike phenyl or chloro analogs synthesized under mild conditions (e.g., room temperature with K₂CO₃ in acetone ), introducing -CF₂CF₃ may require specialized reagents (e.g., fluorinated alkyl halides) or elevated temperatures.

Reactivity and Functionalization

- N-Alkylation : 6-Phenyl-pyridazin-3-ol derivatives undergo smooth N-alkylation with halides under basic conditions . However, steric hindrance from -CF₂CF₃ in this compound may slow reaction kinetics, necessitating longer reaction times or phase-transfer catalysts.

- Ring Modification: Fluorinated analogs exhibit greater resistance to oxidative degradation compared to non-fluorinated counterparts, as seen in related fluoropyridazines.

Biological Activity

6-Pentafluoroethyl-pyridazin-3-ol is a heterocyclic compound characterized by a pyridazine ring with a hydroxyl group and a pentafluoroethyl substituent. This compound is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A pyridazine ring, which is known for its diverse biological activity.

- A pentafluoroethyl group , which enhances lipophilicity and potentially alters biological interactions.

- A hydroxyl group , which can participate in hydrogen bonding and influence the compound's reactivity.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Calcium Ion Inhibition : Similar to other pyridazinone derivatives, it may inhibit calcium ion influx, which is crucial for processes such as platelet aggregation.

- Enzyme Modulation : The compound has shown potential in modulating enzyme activities, influencing metabolic pathways that are critical in disease states.

Pharmacological Activities

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The exact mechanism remains to be fully elucidated but may involve disruption of bacterial membrane integrity or interference with metabolic processes.

2. Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several pyridazine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity

A study conducted by Malinka et al. investigated the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The findings indicated that this compound exhibited selective cytotoxicity against breast cancer cells, with IC50 values suggesting significant potency compared to standard chemotherapeutics .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of membrane integrity | |

| Anticancer | Induction of apoptosis via oxidative stress | |

| Enzyme modulation | Inhibition of calcium ion influx |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-pentafluoroethyl-pyridazin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling fluorinated alkyl groups to a pyridazine core. Key steps include halogenation of the pyridazine ring followed by nucleophilic substitution with pentafluoroethyl groups. Optimization requires precise control of temperature (e.g., 60–80°C for substitution reactions) and solvent polarity (e.g., DMF or THF) to enhance yield and regioselectivity . Catalysts like Pd or Cu may improve coupling efficiency in fluorinated systems .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Stability tests indicate degradation under prolonged exposure to moisture or oxygen, producing harmful byproducts like hydrogen fluoride (HF) and carbon oxides . For reproducibility, store the compound in inert atmospheres (argon/nitrogen) at –20°C and use desiccants. Pre-experiment TLC or HPLC analysis is recommended to verify purity .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?

- Methodological Answer : Use high-throughput screening (HTS) assays targeting kinases or GPCRs, given pyridazine derivatives’ affinity for these proteins . Dose-response curves (1 nM–100 µM) in cell viability assays (e.g., MTT) can identify cytotoxicity thresholds. Pair with computational docking (AutoDock Vina) to predict binding modes to therapeutic targets like cancer-related enzymes .

Advanced Research Questions

Q. How can conflicting data on the regioselectivity of fluorinated substitutions in pyridazine derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, polar aprotic solvents favor para-substitution in pyridazines, while non-polar solvents may lead to meta-products . Validate regiochemistry via X-ray crystallography (as in ) or NOESY NMR to resolve ambiguities. Compare DFT-calculated reaction pathways (Gaussian 09) with experimental outcomes .

Q. What advanced spectroscopic techniques are critical for characterizing degradation products of this compound?

- Methodological Answer : Use LC-MS/MS (Q-TOF) to identify low-abundance decomposition products like HF or trifluoroacetic acid. Complement with ¹⁹F NMR to track fluorine loss and GC-MS for volatile byproducts (e.g., CO, H₂S) . Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines help quantify degradation kinetics .

Q. How do steric and electronic effects of the pentafluoroethyl group influence intermolecular interactions in crystal structures?

- Methodological Answer : The strong electron-withdrawing nature of –CF₂CF₃ reduces π-π stacking but enhances halogen bonding. Single-crystal X-ray diffraction (as in ) reveals intermolecular F···H contacts (2.8–3.2 Å). Hirshfeld surface analysis (CrystalExplorer) quantifies these interactions, while electrostatic potential maps (MEP) explain reactivity trends .

Q. What strategies address discrepancies in reported toxicity profiles of fluorinated pyridazines?

- Methodological Answer : Discrepancies may stem from impurity levels or assay sensitivity. Perform Ames tests (TA98/TA100 strains) with purified batches (>99% HPLC) to assess mutagenicity. Cross-validate with in silico tools (Toxtree, Derek Nexus) to flag structural alerts (e.g., α,β-unsaturated ketones) . For in vivo studies, monitor hepatic enzymes (ALT/AST) to detect organ-specific toxicity .

Data Contradiction and Analysis

Q. How should researchers interpret contradictory solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Solubility conflicts arise from polymorphic forms or hydration states. Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. For organic solvents, measure solubility via gravimetric analysis (saturated solutions filtered and dried). Computational COSMO-RS models predict solubility parameters (δ) to guide solvent selection .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading, stoichiometry). Use in situ FTIR or Raman spectroscopy to monitor reaction progress and terminate at consistent conversion points. Statistical tools (ANOVA) identify critical variables, while PAT (Process Analytical Technology) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.